molecular formula C16H19N3O2S B6057059 [2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone

[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone

Cat. No.: B6057059
M. Wt: 317.4 g/mol
InChI Key: MFZJJPZJIHYOJS-UHFFFAOYSA-N
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Description

[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone is a complex organic compound that combines a morpholine ring with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, which is then coupled with a thiadiazole precursor. The reaction conditions often involve the use of bases such as DIPEA (N,N-diisopropylethylamine) and solvents like dichloromethane. The final product is usually purified through column chromatography or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for purification.

Chemical Reactions Analysis

Types of Reactions

[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and antioxidant agent. Studies have demonstrated its effectiveness against various bacterial strains and its ability to inhibit oxidative stress, which is linked to numerous diseases .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors .

Mechanism of Action

The mechanism of action for [2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell walls, leading to cell death. As an antioxidant, it scavenges reactive oxygen species, thereby preventing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its dual functionality, combining the beneficial properties of both morpholine and thiadiazole. This makes it a promising candidate for various applications, from drug development to material science.

Properties

IUPAC Name

[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(15-12-22-18-17-15)19-9-10-21-14(11-19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZJJPZJIHYOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CSN=N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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